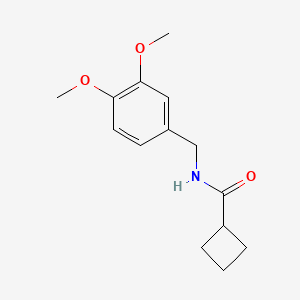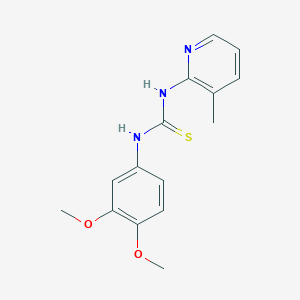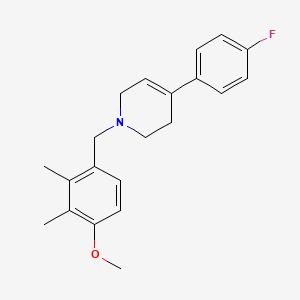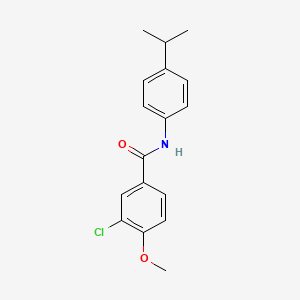![molecular formula C20H16ClN3O B5726182 2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5726182.png)
2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. It belongs to the class of pyrazolopyrimidines, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
科学的研究の応用
2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to possess anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases such as arthritis and asthma. Furthermore, it has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but several studies have suggested that it acts by inhibiting the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. For example, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is known to play a critical role in cancer cell survival. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. It has also been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Furthermore, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which could help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of 2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is its potent anti-cancer activity, which has been demonstrated in several studies. In addition, it has been found to possess anti-inflammatory, anti-oxidant, and neuroprotective properties, which could make it useful in the treatment of other diseases. However, one of the limitations of this compound is its poor solubility in water, which could make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which could limit its potential applications in the clinic.
将来の方向性
There are several future directions that could be pursued to further investigate the potential applications of 2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One direction could be to investigate its potential as a combination therapy with other anti-cancer agents, as this could enhance its efficacy and reduce the risk of drug resistance. Another direction could be to investigate its potential as a treatment for other diseases, such as inflammatory and neurological disorders. Furthermore, future studies could focus on elucidating its mechanism of action and identifying its molecular targets, which could provide insights into its potential applications in the clinic.
合成法
The synthesis of 2-benzyl-6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-4-chloro-5-methylpyrazole with benzyl isocyanate, followed by the reaction with phenyl isocyanate and chloroacetyl chloride. The resulting product is then subjected to a cyclization reaction to form the final compound. Other methods involve the use of different starting materials and reaction conditions, but the overall strategy remains the same.
特性
IUPAC Name |
2-benzyl-6-chloro-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-18(21)20(25)24-19(22-13)17(15-10-6-3-7-11-15)16(23-24)12-14-8-4-2-5-9-14/h2-11,23H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWCDKFMACPYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5669751 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(2,4-dimethylphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B5726106.png)


![2-(ethylthio)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5726142.png)


![methyl 4-{2-[(2-fluorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5726161.png)


![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)

![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)

